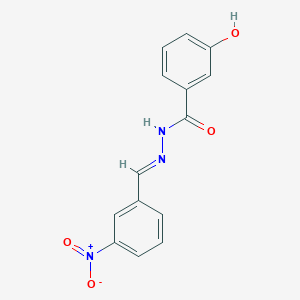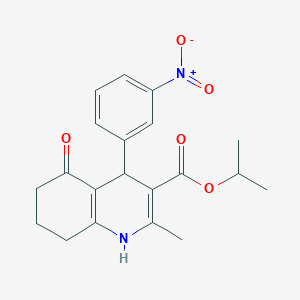![molecular formula C33H35N3O2S4 B11704456 (5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704456.png)
(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule featuring multiple thiazolidinone and thiazole rings. Such compounds are often of interest due to their potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and thiazole rings. Typical synthetic routes may include:
Formation of Thiazolidinone Rings: This can be achieved through the reaction of amines with carbon disulfide and α-halo ketones.
Formation of Thiazole Rings: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides.
Coupling Reactions: The final compound may be formed through coupling reactions that link the thiazolidinone and thiazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could potentially modify the thiazole rings.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
科学的研究の応用
Chemistry
The compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Due to the presence of thiazolidinone and thiazole rings, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis.
類似化合物との比較
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.
Thiazole Derivatives: Compounds with similar thiazole rings.
Uniqueness
The unique combination of thiazolidinone and thiazole rings, along with the specific substituents, may confer unique properties to the compound, such as enhanced biological activity or stability.
特性
分子式 |
C33H35N3O2S4 |
|---|---|
分子量 |
633.9 g/mol |
IUPAC名 |
(2Z,5Z)-3-butyl-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H35N3O2S4/c1-4-7-21-35-30(37)25(40-32(35)29-31(38)36(22-8-5-2)33(39)42-29)19-20-26-34(6-3)27(23-15-11-9-12-16-23)28(41-26)24-17-13-10-14-18-24/h9-20H,4-8,21-22H2,1-3H3/b25-19-,26-20+,32-29- |
InChIキー |
SHLCZGPYHQQWTI-ZQYWIHSOSA-N |
異性体SMILES |
CCCCN1/C(=C/2\C(=O)N(C(=S)S2)CCCC)/S/C(=C\C=C\3/N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)/C1=O |
正規SMILES |
CCCCN1C(=C2C(=O)N(C(=S)S2)CCCC)SC(=CC=C3N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-[1-(3-Methoxyphenyl)cyclopentyl]phenol](/img/structure/B11704380.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)
![Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11704388.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11704408.png)

![Methyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11704413.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704415.png)
![N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11704437.png)

![1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11704443.png)
![ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11704448.png)
